Enhanced HDAC6 Inhibitory Potency via 3-Benzyl Substitution
Benzyl-substituted piperazin-2-one derivatives exhibit superior inhibitory activity against histone deacetylase 6 (HDAC6) compared to analogs lacking the benzyl group. In a comparative SAR study, compound 2 (with a phenyl group at the R position) demonstrated an IC50 of 0.11 ± 0.013 µM against HDAC6, whereas compound 8 (with a hydrogen at R) showed a 2.4-fold weaker IC50 of 0.26 ± 0.028 µM [1]. This indicates that the benzyl moiety significantly contributes to HDAC6 binding affinity. While direct data for the target compound are not available in this study, its core structure contains the critical 3-benzyl substitution, suggesting it may retain this enhanced potency profile.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from structural analog (compound 2) |
| Comparator Or Baseline | Compound 8 (R = H): IC50 = 0.26 ± 0.028 µM; Compound 2 (R = Ph): IC50 = 0.11 ± 0.013 µM |
| Quantified Difference | ~2.4-fold improvement in potency for benzyl-substituted analog |
| Conditions | HDAC6 enzymatic assay (mean ± SD, n = 3) |
Why This Matters
This data supports the selection of 3-benzylpiperazin-2-one hydrochloride over non-benzylated analogs for HDAC6-targeted research programs, where even modest improvements in potency can be critical for lead optimization.
- [1] PMC. (2022). Table 2. SAR Study of Benzylpiperazine Derivatives. PMC9290043. View Source
